2,5-diamino-6-nitroquinazolin-4(3H)-one
Overview
Description
2,5-diamino-6-nitroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H6N6O3. It is a yellow crystalline powder that is used in scientific research for various applications.
Mechanism of Action
The mechanism of action of 2,5-diamino-6-nitroquinazolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
2,5-diamino-6-nitroquinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the synthesis of DNA and RNA in cancer cells, fungi, and bacteria. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, fungi, and bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-diamino-6-nitroquinazolin-4(3H)-one in lab experiments is its relatively low cost compared to other anticancer, antifungal, and antibacterial agents. Additionally, it has been found to have low toxicity in vitro. However, one limitation of using 2,5-diamino-6-nitroquinazolin-4(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2,5-diamino-6-nitroquinazolin-4(3H)-one. One direction is to study its potential as a treatment for other diseases, such as viral infections or parasitic infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for use in various applications. Additionally, there is potential for the development of new derivatives of 2,5-diamino-6-nitroquinazolin-4(3H)-one that may have improved properties for use in scientific research.
Scientific Research Applications
2,5-diamino-6-nitroquinazolin-4(3H)-one has been used in scientific research for various applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antifungal agent, as it has been found to inhibit the growth of certain fungi. Additionally, it has been studied for its potential as an antibacterial agent, as it has been found to inhibit the growth of certain bacteria.
properties
IUPAC Name |
2,5-diamino-6-nitro-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUTCIRTZCFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(NC2=O)N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280998 | |
Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diamino-6-nitroquinazolin-4(3H)-one | |
CAS RN |
103884-20-4 | |
Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103884-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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